molecular formula C11H12BrNO3 B1409449 6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid CAS No. 1823455-30-6

6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid

Cat. No.: B1409449
CAS No.: 1823455-30-6
M. Wt: 286.12 g/mol
InChI Key: GUHIAGWXNCSMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a bromine atom at the 6th position, a cyclopentyloxy group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-cyclopentyloxypyridine-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of 6-azido-3-cyclopentyloxypyridine-2-carboxylic acid, 6-thio-3-cyclopentyloxypyridine-2-carboxylic acid, etc.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of 6-bromo-3-cyclopentyloxypyridine-2-methanol or 6-bromo-3-cyclopentyloxypyridine-2-carbaldehyde.

Scientific Research Applications

6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid depends on its specific application

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: Lacks the cyclopentyloxy group, making it less sterically hindered and potentially less selective in reactions.

    3-Cyclopentyloxypyridine-2-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    6-Chloropyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and properties.

Uniqueness

6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid is unique due to the presence of both the bromine atom and the cyclopentyloxy group, which confer specific reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-bromo-3-cyclopentyloxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-9-6-5-8(10(13-9)11(14)15)16-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHIAGWXNCSMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(N=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.